methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate is a complex organic compound that features a quinoline core structure substituted with an isopropyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Industry: It could be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, while the pyridine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core properties.
Pyridine: Another aromatic heterocycle with nitrogen in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Uniqueness
Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline or pyridine derivatives .
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 3-[(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C22H23N3O3/c1-14(2)15-7-8-18-16(12-15)17(22(27)24-11-9-21(26)28-3)13-20(25-18)19-6-4-5-10-23-19/h4-8,10,12-14H,9,11H2,1-3H3,(H,24,27) |
InChI Key |
LDAWQOVHLVEWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC(=O)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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